

# EZH2 Mutations in Weaver Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HZ2      |           |
| Cat. No.:            | B3119701 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Weaver syndrome is a rare congenital overgrowth disorder primarily caused by heterozygous mutations in the EZH2 gene.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator responsible for methylating histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression.[4][5] Unlike the gain-of-function mutations often seen in malignancies, Weaver syndrome-associated variants typically result in a partial loss-of-function or exert a dominant-negative effect.[6][7][8][9][10] This leads to a global reduction in H3K27 di- and trimethylation (H3K27me2/3), chromatin decompaction, and the aberrant expression of genes, including those that control growth.[6][8] This guide provides an in-depth overview of the molecular genetics of EZH2 in Weaver syndrome, details of the signaling pathways involved, quantitative clinical and mutational data, key experimental protocols for studying EZH2 function, and implications for therapeutic development.

## **Introduction to Weaver Syndrome and EZH2**

Weaver syndrome, first described in 1974, is characterized by a distinct set of clinical features, including pre- and postnatal overgrowth, macrocephaly, advanced bone age, variable intellectual disability, and characteristic facial features such as a broad forehead, hypertelorism, and a prominent chin crease.[3][11][12] In 2011, de novo heterozygous mutations in the Enhancer of zeste homolog 2 (EZH2) gene were identified as the primary cause of the syndrome.[1][13]



EZH2 is a histone methyltransferase and the core catalytic component of the PRC2 complex, which also includes the core subunits EED and SUZ12.[5][7][14] PRC2-mediated trimethylation of H3K27 (H3K27me3) is a key epigenetic modification that signals for chromatin condensation and transcriptional silencing, playing a critical role in regulating gene expression during embryonic development and maintaining cell identity.[2][7]

# Molecular Pathogenesis of EZH2 Mutations in Weaver Syndrome

The genetic basis of Weaver syndrome is distinct from that of cancers associated with EZH2. While some lymphomas feature somatic gain-of-function mutations, Weaver syndrome is caused by germline mutations that lead to a reduction in the PRC2 complex's overall methyltransferase activity.

#### **Mutation Spectrum:**

- The majority of mutations are missense variants distributed throughout the gene.[15]
- A significant cluster of these missense mutations is found within the highly conserved SET domain, which contains the enzyme's catalytic site.[3][15]
- Truncating mutations (nonsense or frameshift) are uncommon and, when they do occur, are
  typically located in the final exon, which may allow them to escape nonsense-mediated RNA
  decay and produce a partially functional or interfering protein.[7][15] The lack of early
  truncating mutations suggests that simple haploinsufficiency (loss of one copy) is not the
  mechanism for Weaver syndrome.[7][9]

Mechanism of Action: Research indicates that Weaver syndrome-associated EZH2 mutations operate through a dominant-negative mechanism.[6][8] The mutant EZH2 protein is incorporated into the PRC2 complex but impairs its enzymatic function, thereby interfering with the activity of the complex formed with the wild-type protein from the other allele.[6] This results in:

- A global reduction of H3K27me2 and H3K27me3.[8]
- A concomitant increase in H3K27 acetylation (H3K27ac), a mark of active transcription.



- Decompaction of chromatin architecture.[6][8]
- Derepression of target genes, including several involved in growth control, which underlies the overgrowth phenotype.[7][8]

## **Signaling Pathways and Molecular Interactions**

The canonical function of EZH2 is central to the PRC2-mediated gene silencing pathway. Weaver syndrome mutations disrupt this delicate balance, leading to widespread transcriptional dysregulation.

## **Canonical PRC2-Mediated Gene Silencing**





Click to download full resolution via product page

## **Disruption of PRC2 Function in Weaver Syndrome**





Click to download full resolution via product page

## **Quantitative Data Summary**

# Table 1: Clinical Characteristics of Individuals with EZH2 Mutations



| Clinical Feature           | Frequency in EZH2-<br>Positive Individuals | Reference |
|----------------------------|--------------------------------------------|-----------|
| Tall Stature               | >90%                                       | [3][15]   |
| Intellectual Disability    | ~80% (typically mild to moderate)          | [3][15]   |
| Macrocephaly               | Common                                     | [11]      |
| Advanced Bone Age          | Common                                     | [7]       |
| Camptodactyly              | Frequent                                   | [15]      |
| Soft, Doughy Skin          | Frequent                                   | [15]      |
| Umbilical Hernia           | Frequent                                   | [15]      |
| Low, Hoarse Cry in Infancy | Frequent                                   | [15]      |

**Table 2: Spectrum and Location of EZH2 Mutations in** 

**Weaver Syndrome** 

| Mutation Type                     | Prevalence                  | Common Location <i>I</i> Recurrent Variants                                                                              | Reference      |
|-----------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------|----------------|
| Missense                          | Primary mechanism           | Clustering in the SET domain (e.g., 12 of 48 cases in one study). Recurrent mutations include p.Arg684Cys and p.Ala682T. | [2][4][15][16] |
| Truncating (Nonsense/Frameshift ) | Uncommon (~8% in one study) | Identified only in the final exon, C-terminal to the SET domain.                                                         | [3][15]        |
| Deletions/Insertions              | Rare                        | A de novo p.Tyr153del<br>has been reported.                                                                              | [11]           |

# **Key Experimental Protocols**



## **Histone Methyltransferase (HMT) Assay (In Vitro)**

This protocol is designed to measure the enzymatic activity of the PRC2 complex and assess the impact of specific EZH2 mutations.

Objective: To quantify the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

#### Materials:

- Recombinant PRC2 complex (wild-type or mutant EZH2/EED/SUZ12/RbAp48/AEBP2)[5][17]
- Histone Substrate: Recombinant Histone H3 or core histones.[17]
- Methyl Donor: S-adenosyl-L-methionine (SAM), often radiolabeled ([3H]-SAM).
- HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl<sub>2</sub>, 4 mM DTT).
- Scintillation fluid and filter plates for radioactive detection, or SAH-detection reagents for fluorescence-based assays.[17][18]

#### Methodology:

- Reaction Setup: In a microplate, combine the HMT assay buffer, the histone substrate (e.g., at 5 μM), and the recombinant PRC2 complex (e.g., at 13 nM).[17]
- Initiate Reaction: Add [<sup>3</sup>H]-SAM (e.g., at 1 μM) to each well to start the methyltransferase reaction.[17]
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[17]
- Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid TCA) to precipitate the proteins and histones.
- Detection (Radioactive):
  - Transfer the reaction mixture to a filter plate to capture the precipitated, methylated histones.

## Foundational & Exploratory





- Wash the filter plate to remove unincorporated [3H]-SAM.
- Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Compare the counts per minute (CPM) from reactions with mutant PRC2 to those with wild-type PRC2 to determine the relative reduction in HMT activity.





Click to download full resolution via product page



## **Chromatin Immunoprecipitation Sequencing (ChIP-seq)**

This protocol outlines the steps to identify the genomic locations of H3K27me3 and assess genome-wide changes resulting from EZH2 mutations.

Objective: To map the in vivo binding sites of a specific histone modification (H3K27me3) across the entire genome.

#### Materials:

- Cells (e.g., isogenic cell lines expressing WT or mutant EZH2).
- Formaldehyde (for cross-linking).
- Lysis and Wash Buffers (e.g., RIPA buffer).[19]
- Sonicator or micrococcal nuclease for chromatin fragmentation.
- ChIP-grade antibody specific for H3K27me3.
- Protein A/G magnetic beads.[19]
- Reagents for reversal of cross-links (e.g., Proteinase K, high salt buffer).
- DNA purification kit.
- Reagents for sequencing library preparation.

#### Methodology:

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20][21]
- Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication.[21]
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.

### Foundational & Exploratory





- Incubate the cleared chromatin overnight at 4°C with the anti-H3K27me3 antibody.[19][20]
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
- Elution and Reversal of Cross-links: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C in a high-salt buffer, followed by Proteinase K treatment to digest proteins.[20]
- DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit or phenol-chloroform extraction.[21]
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions enriched for H3K27me3. Perform differential binding analysis between WT and mutant samples.
  - Note: For mutations causing global changes, standard normalization can be misleading.
     Spike-in normalization using chromatin from another species (e.g., Drosophila) is
     recommended to accurately quantify global reductions in H3K27me3.[22]





Click to download full resolution via product page



## **Implications for Drug Development**

The molecular mechanism of EZH2 in Weaver syndrome has critical implications for therapeutic strategies.

- EZH2 Inhibitors: A significant focus of drug development has been on EZH2 inhibitors (e.g., Tazemetostat) for treating cancers where EZH2 is overactive due to gain-of-function mutations or overexpression.[23][24] These inhibitors are designed to reduce EZH2's catalytic activity.[18] Given that Weaver syndrome results from a partial loss-of-function, these inhibitors are not considered a viable therapeutic approach and could potentially exacerbate the condition.[4]
- Cancer Predisposition: While the risk is not fully quantified, there is concern that individuals
  with Weaver syndrome may have an increased predisposition to cancer.[7] The spectrum of
  germline mutations in Weaver syndrome overlaps with somatic inactivating mutations found
  in myeloid malignancies, suggesting a potential link between reduced PRC2 function and
  tumorigenesis in certain contexts.[2] This warrants careful long-term monitoring of patients.
- Future Directions: Therapeutic strategies for Weaver syndrome would need to focus on
  restoring or enhancing PRC2's methyltransferase activity, a significantly more challenging
  goal than inhibition. Potential avenues could include small molecules that stabilize the PRC2
  complex, allosteric activators, or gene therapy approaches, though these remain highly
  speculative. Understanding the specific downstream targets that are dysregulated due to
  EZH2 mutations could also reveal nodes for therapeutic intervention.

### Conclusion

Weaver syndrome is an overgrowth disorder driven by a fascinating and complex molecular mechanism. It is not caused by a simple loss of an EZH2 allele but by dominant-negative mutations that impair the function of the entire PRC2 complex, leading to a global disruption of the epigenetic landscape. This results in reduced H3K27me3, chromatin decompaction, and aberrant gene expression, ultimately driving the characteristic clinical phenotype. The clear distinction between the loss-of-function mechanism in Weaver syndrome and the gain-of-function context in many cancers is a critical consideration for the drug development community. Future research must focus on elucidating the precise downstream consequences of EZH2 dysregulation to identify novel therapeutic targets for this rare disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Weaver Syndrome-Associated EZH2 Protein Variants Show Impaired Histone Methyltransferase Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Ezh2 Mutations Found in the Weaver Overgrowth Syndrome Cause a Partial Loss of H3K27 Histone Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant-negative effects of Weaver syndrome-associated EZH2 variants PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Ezh2 Mutations Found in the Weaver Overgrowth Syndrome Cause a Partial Loss of H3K27 Histone Methyltransferase Activity | Semantic Scholar [semanticscholar.org]
- 11. Mutations in EZH2 Cause Weaver Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 12. dnatesting.uchicago.edu [dnatesting.uchicago.edu]
- 13. Weaver syndrome and EZH2 mutations: Clarifying the clinical phenotype PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 15. researchgate.net [researchgate.net]
- 16. Clinical and genetic characterization of Weaver syndrome: A case report of an EZH2 mutation and review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]



- 19. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol CD Genomics [cd-genomics.com]
- 22. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity PMC [pmc.ncbi.nlm.nih.gov]
- 24. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- To cite this document: BenchChem. [EZH2 Mutations in Weaver Syndrome: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3119701#ezh2-mutations-in-weaver-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com